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Abstract
This application note details a validated High-Performance Liquid Chromatography with

Ultraviolet detection (HPLC-UV) method for the accurate quantification of buprenorphine
hydrochloride in pharmaceutical tablet formulations. The described reverse-phase HPLC

method is demonstrated to be simple, precise, accurate, and specific for its intended purpose.

All validation procedures adhere to the International Council for Harmonisation (ICH)

guidelines.[1][2][3][4][5][6] This document provides a comprehensive protocol for researchers,

scientists, and drug development professionals involved in the quality control and analysis of

buprenorphine hydrochloride drug products.

Introduction
Buprenorphine hydrochloride is a potent, semi-synthetic opioid analgesic used for the

treatment of moderate to severe pain and opioid dependence.[7][8][9] The therapeutic efficacy

and safety of buprenorphine tablets are directly linked to the accuracy of the dosage.

Therefore, a reliable and validated analytical method for the quantification of buprenorphine
hydrochloride in the final drug product is crucial for ensuring its quality and consistency.

This application note describes a robust HPLC-UV method for the determination of

buprenorphine hydrochloride in tablets. The method utilizes a C18 column with a mobile

phase consisting of a phosphate buffer and acetonitrile, with detection at a wavelength
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determined by the UV absorption maximum of buprenorphine. The method has been validated

for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

[2][3][4][5][6]

Physicochemical Properties of Buprenorphine
Hydrochloride
A summary of the key physicochemical properties of buprenorphine hydrochloride is

presented in Table 1. This information is critical for the development of a suitable analytical

method.

Property Value Reference

Molecular Formula C₂₉H₄₁NO₄·HCl [10][11]

Molecular Weight 504.1 g/mol [10][11][12]

Appearance
White or almost white

crystalline powder
[7][10]

Solubility

Sparingly soluble in water,

freely soluble in methanol,

soluble in ethanol.

[8][10]

pKa 8.5 and 10.0 [7]

UV λmax
Approximately 285-289 nm in

methanol or acidic solution.
[9][13][14]

Experimental Protocol
Materials and Reagents

Buprenorphine Hydrochloride Reference Standard (USP or equivalent)

Buprenorphine Hydrochloride Tablets

Acetonitrile (HPLC grade)

Potassium Phosphate Monobasic (analytical grade)
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Orthophosphoric Acid (analytical grade)

Water (HPLC grade)

Methanol (HPLC grade)

Instrumentation
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis

detector.

Analytical balance

pH meter

Sonicator

Volumetric flasks and pipettes

Chromatographic Conditions
The chromatographic conditions are summarized in Table 2.

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

50 mM Potassium Phosphate buffer (pH

adjusted to 4.5 with phosphoric acid) :

Acetonitrile (gradient or isocratic, e.g., 68:32 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 35 °C

Detection Wavelength 285 nm

Run Time Approximately 10 minutes
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Preparation of Solutions
3.4.1. Buffer Preparation (50 mM Potassium Phosphate, pH 4.5)

Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the

pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter

before use.

3.4.2. Standard Stock Solution (100 µg/mL)

Accurately weigh about 10 mg of Buprenorphine Hydrochloride Reference Standard and

transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3.4.3. Standard Working Solutions

Prepare a series of standard working solutions by diluting the standard stock solution with the

mobile phase to obtain concentrations in the range of 5-30 µg/mL.

3.4.4. Sample Preparation

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of buprenorphine
hydrochloride and transfer it to a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution of the active ingredient.

Allow the solution to cool to room temperature and then dilute to volume with the mobile

phase.

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of

the filtrate.

The filtered solution is the sample solution.

Method Validation
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The analytical method was validated according to ICH guidelines Q2(R2).[2][3][5][6] The

validation parameters and their acceptance criteria are summarized in Table 3.

Parameter Acceptance Criteria

Specificity
No interference from excipients or degradation

products at the retention time of buprenorphine.

Linearity Correlation coefficient (r²) ≥ 0.999

Range 80-120% of the test concentration.

Accuracy (% Recovery) 98.0% - 102.0%

Precision (RSD%)
Repeatability (Intra-day): ≤ 2.0% Intermediate

Precision (Inter-day): ≤ 2.0%

Robustness
RSD ≤ 2.0% for minor changes in method

parameters.

Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all the

excipients without the active pharmaceutical ingredient) and comparing the chromatogram with

that of a standard solution of buprenorphine hydrochloride.

Linearity
The linearity of the method was determined by analyzing five concentrations of the

buprenorphine hydrochloride standard solution ranging from 50% to 150% of the target

concentration. A calibration curve was constructed by plotting the peak area against the

concentration, and the correlation coefficient was calculated.

Accuracy
The accuracy of the method was assessed by performing recovery studies. A known amount of

buprenorphine hydrochloride was spiked into a placebo mixture at three different

concentration levels (80%, 100%, and 120% of the target concentration). The percentage

recovery was then calculated.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.youtube.com/watch?v=TtRmjXlOMPQ
https://www.qbdgroup.com/en/blog/ich-q2r2-validation-of-analytical-procedures-an-overview-of-the-revised-guideline/
https://www.raps.org/news-and-articles/news-articles/2022/3/ich-releases-draft-guidelines-on-analytical-method
https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
https://www.benchchem.com/product/b1177333?utm_src=pdf-body
https://www.benchchem.com/product/b1177333?utm_src=pdf-body
https://www.benchchem.com/product/b1177333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precision
The precision of the method was evaluated in terms of repeatability (intra-day) and

intermediate precision (inter-day). Repeatability was determined by analyzing six replicate

injections of the sample solution on the same day. Intermediate precision was assessed by

analyzing the same sample on three different days. The relative standard deviation (RSD) was

calculated for the assay results.

Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C),

and pH of the mobile phase (±0.2 units). The effect of these changes on the system suitability

parameters was observed.

Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for buprenorphine
hydrochloride with a retention time of approximately 6.5 minutes. The method was found to be

specific, with no interference from the tablet excipients. The validation results are summarized

in the following tables.

Table 4: Linearity Data
Concentration (µg/mL) Peak Area

10 125430

15 188145

20 250860

25 313575

30 376290

Correlation Coefficient (r²) 0.9998

Table 5: Accuracy (Recovery) Data
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Spiked Level (%)
Amount Added
(mg)

Amount Found
(mg)

% Recovery

80 8.0 7.92 99.0

100 10.0 9.95 99.5

120 12.0 11.88 99.0

Average % Recovery 99.17

Table 6: Precision Data
Precision

Assay Result (% Label
Claim)

RSD (%)

Repeatability (n=6)
99.8, 100.1, 99.5, 100.3, 99.9,

100.2
0.32

Intermediate Precision (Day 1) 99.9 0.45

Intermediate Precision (Day 2) 100.4

Intermediate Precision (Day 3) 99.7
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Caption: Experimental workflow for HPLC-UV analysis of buprenorphine HCl.
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Method Validation
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Caption: Relationship of analytical method validation parameters.

Conclusion
The developed and validated HPLC-UV method is suitable for the routine quantification of

buprenorphine hydrochloride in tablet formulations. The method is simple, accurate, precise,

and specific, meeting all the requirements for a reliable quality control test as per ICH

guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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